![molecular formula C17H24O2 B191237 Falcarindiol CAS No. 55297-87-5](/img/structure/B191237.png)
Falcarindiol
Overview
Description
Falcarindiol is a natural product isolated from the plant species Falcaria vulgaris, which is commonly known as “bristly caraway”. It is a diterpenoid and belongs to the class of furanocoumarins. This compound has been studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-tumor activities. It has been used in various medicinal preparations, including traditional Chinese medicine and Ayurvedic medicine. The purpose of
Scientific Research Applications
Anticancer Properties
- Falcarindiol has been shown to induce cell death in breast cancer cells through enhanced endoplasmic reticulum stress and autophagy (Lu et al., 2017).
- It also preferentially kills colon cancer cells and exhibits synergy with cancer drugs like 5-fluorouracil (Jin et al., 2012).
Anti-Inflammatory Effects
- This compound inhibits inflammation by attenuating MAPK and JAK-STAT signaling pathways in murine macrophage cells (Venkatesan et al., 2018).
- It impairs the expression of inducible nitric oxide synthase by affecting IKK and JAK activation in rat primary astrocytes (Shiao et al., 2005).
Effects on Immune Response
- This compound from Notopterygii Rhizoma suppresses dendritic cell maturation, indicating potential applications in autoimmune or allergic diseases (Mitsui et al., 2010).
Neurological Impact
- It disrupts neural stem cell homeostasis and might affect the balance between self-renewal and differentiation of these cells (Kim et al., 2018).
Lipid Metabolism
- This compound increases lipid content and upregulates PPARγ gene expression in human mesenchymal stem cells (Andersen et al., 2020).
Pathogen Resistance in Plants
- It plays a role in the resistance of tomato plants to fungal and bacterial pathogens (Jeon et al., 2020).
Antimicrobial Properties
- Exhibits antibacterial activity against certain bacteria and cytotoxicity against certain cell lines, suggesting potential use in food preservation and medicine (Meot-Duros et al., 2010).
Antioxidant and Enzyme Induction
- Induces antioxidant and phase 2 drug-metabolizing enzymes, leading to cytoprotection against oxidative and electrophilic stress (Ohnuma et al., 2009).
Mechanism of Action
Target of Action
Falcarindiol, a polyacetylenic oxylipin found in food plants of the carrot family (Apiaceae), has been shown to primarily target Peroxisome Proliferator-Activated Receptor-γ (PPARγ) and the cholesterol transporter ABCA1 in cells . Both of these targets play a crucial role in lipid metabolism .
Mode of Action
This compound interacts with its targets by activating PPARγ and increasing the expression of the cholesterol transporter ABCA1 in cells . This interaction leads to changes in lipid metabolism, which is a common mechanism of action for the anticancer and antidiabetic properties of this compound .
Biochemical Pathways
The activation of PPARγ by this compound can lead to increased expression of ABCA1 . This indicates a possible role of this transporter in the redistribution of lipids and increased formation of lipid droplets (LDs) in cells . The affected pathways and their downstream effects are primarily related to lipid metabolism .
Result of Action
The activation of PPARγ and increased expression of ABCA1 by this compound lead to an increase in lipid content and the number of lipid droplets in cells . This can potentially lead to endoplasmic reticulum stress and cancer cell death . Furthermore, this compound has been shown to have cytotoxic and anti-inflammatory properties .
Biochemical Analysis
Biochemical Properties
Falcarindiol has been shown to interact with several enzymes and proteins. It activates PPARγ and increases the expression of the cholesterol transporter ABCA1 in cells . Both of these play an important role in lipid metabolism .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It increases lipid content in human mesenchymal stem cells as well as the number of lipid droplets . This can be explained by increased expression of PPARγ2 as shown in human colon adenocarcinoma cells . Activation of PPARγ can lead to increased expression of ABCA1 .
Molecular Mechanism
This compound exerts its effects at the molecular level through several mechanisms. It attenuates the activation of JNK, ERK, STAT1, and STAT3 signaling molecules . Moreover, it does not influence LPS-induced activation of p38 and NFκB signaling pathways .
Metabolic Pathways
This compound is involved in lipid metabolism . It activates PPARγ and increases the expression of the cholesterol transporter ABCA1 in cells .
properties
IUPAC Name |
(9E)-heptadeca-1,9-dien-4,6-diyne-3,8-diol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O2/c1-3-5-6-7-8-9-10-14-17(19)15-12-11-13-16(18)4-2/h4,10,14,16-19H,2-3,5-9H2,1H3/b14-10+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWCNQXNAFCBLLV-GXDHUFHOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC=CC(C#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCC/C=C/C(C#CC#CC(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
30779-95-4 | |
Record name | 1,9-Heptadecadiene-4,6-diyne-3,8-diol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030779954 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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